5-Nitro-1H-indazole-7-carboxylic acid
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Overview
Description
5-Nitro-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 5-position and the carboxylic acid group at the 7-position make this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-indazole-7-carboxylic acid typically involves the nitration of 1H-indazole-7-carboxylic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Another approach involves the cyclization of appropriate precursors such as 2-nitrobenzaldehyde with hydrazine, followed by oxidation and carboxylation steps. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, can also be employed to facilitate the formation of the indazole ring and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, sulfuric acid.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Indazoles: Formed by nucleophilic aromatic substitution.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
5-Nitro-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting nitric oxide synthase.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By inhibiting this enzyme, the compound can modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-7-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-1H-indazole-7-carboxylic acid: Formed by the reduction of 5-Nitro-1H-indazole-7-carboxylic acid, with different biological activities.
5-Nitroindazole: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications in various fields, from synthetic chemistry to biomedical research.
Properties
IUPAC Name |
5-nitro-1H-indazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHZWSGEIJEDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362578 |
Source
|
Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883290-89-9 |
Source
|
Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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